(3Z)-3-[(2-bromophenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, an imino group, a morpholinylmethyl group, and a dihydroindolone core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dihydroindolone core, followed by the introduction of the bromophenyl and morpholinylmethyl groups. The final step involves the formation of the imino group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A natural sweetener with a similar molecular complexity.
Uniqueness
(3Z)-3-[(2-BROMOPHENYL)IMINO]-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18BrN3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C19H18BrN3O2/c20-15-6-2-3-7-16(15)21-18-14-5-1-4-8-17(14)23(19(18)24)13-22-9-11-25-12-10-22/h1-8H,9-13H2 |
InChI Key |
CJMYULUFMVMKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=CC=C4Br)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.